molecular formula C16H13F2N5O B2691794 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-13-8

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2691794
CAS RN: 899973-13-8
M. Wt: 329.311
InChI Key: HYJQTILGSQSUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that has been studied extensively in recent years. It is a member of the triazole family of compounds, which are heterocyclic, nitrogen-containing molecules that are commonly used in the synthesis of drugs. This particular compound has been used in a variety of scientific research applications, due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored the synthesis of various 1,2,4-triazole derivatives, including methods like single crystal and powder X-ray diffraction, which could be relevant for synthesizing compounds like 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (Shukla et al., 2014).
  • Crystallographic Analysis : Detailed crystallographic analyses, including study of intermolecular interactions in triazole derivatives, provide insights into the molecular structure and potential applications of these compounds (Moreno-Fuquen et al., 2019).

Biological and Medicinal Applications

  • Anticancer Potential : Some triazole derivatives have been evaluated for their potential as anticancer agents, showing cytotoxic effects on certain cancer cell lines. This suggests possible applications in cancer research and therapy (Butler et al., 2013).
  • Antimicrobial Properties : Certain 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
  • Inhibition of Enzymatic Activities : Some triazole derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Chemical and Pharmaceutical Research

  • Synthetic Methodologies : Research into efficient synthesis methods, such as microwave-assisted synthesis and catalyst-free approaches for creating triazole compounds, can inform the production of pharmaceuticals and other chemical products (Jadhav et al., 2017).
  • Chemical Reactivity and Stability : Understanding the chemical reactivity and stability of triazole derivatives through studies on solvatomorphism and intermolecular interactions can aid in developing more effective and stable pharmaceutical compounds (Shukla et al., 2014).

properties

IUPAC Name

5-amino-N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQTILGSQSUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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